REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[N+:11]([O-])=O)[CH2:7][CH2:6][CH2:5]2.Cl[Sn]Cl>C(O)C>[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[NH2:11])[CH2:7][CH2:6][CH2:5]2
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C2CCCC2=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It was evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the ethanol
|
Type
|
ADDITION
|
Details
|
The residue was treated with 40% aqueous NaOH
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with 4 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3(3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2CCCC2=CC1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 162 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |